molecular formula C16H25NO B12591082 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol CAS No. 873071-69-3

3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol

Cat. No.: B12591082
CAS No.: 873071-69-3
M. Wt: 247.38 g/mol
InChI Key: ZBUBDEGRONRHDZ-CZUORRHYSA-N
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Description

3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylaminoethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylaminoethyl group. Common synthetic routes include:

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Introduction of Dimethylaminoethyl Group: This step often involves the reaction of cyclohexyl derivatives with dimethylaminoethyl chloride under basic conditions.

    Phenol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl ring.

    Substitution: Both the phenol and dimethylaminoethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the cyclohexyl ring can produce various cyclohexane derivatives.

Scientific Research Applications

3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic properties may be attributed to its interaction with pain receptors and inhibition of pain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{2-(Dimethylamino)ethoxy}ethanol: This compound shares the dimethylaminoethyl group but has different functional groups and properties.

    Cyclohexylphenol Derivatives: Compounds with similar cyclohexyl and phenol structures but different substituents.

Uniqueness

3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

873071-69-3

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-[(1R,2R)-2-[2-(dimethylamino)ethyl]cyclohexyl]phenol

InChI

InChI=1S/C16H25NO/c1-17(2)11-10-13-6-3-4-9-16(13)14-7-5-8-15(18)12-14/h5,7-8,12-13,16,18H,3-4,6,9-11H2,1-2H3/t13-,16-/m1/s1

InChI Key

ZBUBDEGRONRHDZ-CZUORRHYSA-N

Isomeric SMILES

CN(C)CC[C@H]1CCCC[C@H]1C2=CC(=CC=C2)O

Canonical SMILES

CN(C)CCC1CCCCC1C2=CC(=CC=C2)O

Origin of Product

United States

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